1,3-Bis(triphenylsilyl)benzene
Overview
Description
1,3-Bis(triphenylsilyl)benzene is an organic compound used in the synthesis of various organic chemicals . It has a molecular formula of C42H34Si2 . It is a white, crystalline solid with a melting point of 193 °C and a boiling point of 299 °C .
Synthesis Analysis
1,3-Bis(triphenylsilyl)benzene can be synthesized from Triphenylsilyl chloride and 1,3-Dibromobenzene .Molecular Structure Analysis
The molecular structure of 1,3-Bis(triphenylsilyl)benzene is represented by the SMILES stringc1ccc (cc1) [Si] (c2ccccc2) (c3ccccc3)c4cccc (c4) [Si] (c5ccccc5) (c6ccccc6)c7ccccc7
. The InChI key for this compound is XSVXWCZFSFKRDO-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
1,3-Bis(triphenylsilyl)benzene is a solid at room temperature . It has a melting point of 193 °C and a boiling point of 299 °C . The compound is highly soluble in organic solvents .Scientific Research Applications
Solar Cell Development
- Summary of the Application : 1,3-Bis(triphenylsilyl)benzene has been studied as a potential hole transport material for the development of solar cells .
- Methods of Application : The thermochemical study of 1,3-bis(N-carbazolyl)benzene involved the combination of combustion calorimetric (CC) and thermogravimetric techniques . The molar heat capacities over the temperature range of (274.15 to 332.15) K, as well as the melting temperatures and enthalpies of fusion were measured for both compounds by differential scanning calorimetry (DSC) .
- Results or Outcomes : From the thermogravimetric analysis (TGA), the rate of mass loss as a function of the temperature was measured, which was then correlated with Langmuir’s equation to derive the vaporization enthalpies for both compounds . From the combination of experimental thermodynamic parameters, it was possible to derive the enthalpy of formation in the gaseous state of each of the title compounds .
Chemical Synthesis
- Summary of the Application : 1,3-Bis(triphenylsilyl)benzene is widely used in chemical synthesis reactions as a catalyst and reagent .
- Methods of Application : It is used in the production of pharmaceuticals, dyes, rubber additives, and other organic chemicals . Its stability and lack of volatility make it an ideal reagent for reactions that require prolonged heating or cooling .
- Results or Outcomes : The use of 1,3-Bis(triphenylsilyl)benzene in these applications contributes to the efficiency and effectiveness of the chemical synthesis processes .
Deep Blue Organic Electrophosphorescent Devices
- Summary of the Application : 1,3-Bis(triphenylsilyl)benzene has been used as an ultrahigh energy gap host in the development of deep blue organic electrophosphorescent devices .
- Methods of Application : The specific methods of application in this context are not detailed in the source .
- Results or Outcomes : The use of 1,3-Bis(triphenylsilyl)benzene in these devices contributes to their performance, but specific results or outcomes are not provided in the source .
Coordination Chemistry
- Summary of the Application : 1,3-Bis(triphenylsilyl)benzene is often used as a ligand in coordination chemistry, forming metal complexes with transition metal ions .
- Methods of Application : The specific methods of application in this context are not detailed in the source .
- Results or Outcomes : The use of 1,3-Bis(triphenylsilyl)benzene in these applications contributes to the formation of metal complexes, but specific results or outcomes are not provided in the source .
Pharmaceutical Industry
- Summary of the Application : In the pharmaceutical industry, 1,3-Bis(triphenylsilyl)benzene is used as a reagent in the synthesis of drugs such as antihistamines, antibiotics, and cancer chemotherapeutics .
- Methods of Application : The specific methods of application in this context are not detailed in the source .
- Results or Outcomes : The use of 1,3-Bis(triphenylsilyl)benzene in these applications contributes to the synthesis of various drugs, but specific results or outcomes are not provided in the source .
Safety And Hazards
When handling 1,3-Bis(triphenylsilyl)benzene, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas .
properties
IUPAC Name |
triphenyl-(3-triphenylsilylphenyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H34Si2/c1-7-20-35(21-8-1)43(36-22-9-2-10-23-36,37-24-11-3-12-25-37)41-32-19-33-42(34-41)44(38-26-13-4-14-27-38,39-28-15-5-16-29-39)40-30-17-6-18-31-40/h1-34H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVXWCZFSFKRDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC(=CC=C4)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H34Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402250 | |
Record name | Triphenyl-(3-triphenylsilylphenyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30402250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(triphenylsilyl)benzene | |
CAS RN |
18920-16-6 | |
Record name | Triphenyl-(3-triphenylsilylphenyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30402250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Bis(triphenylsilyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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